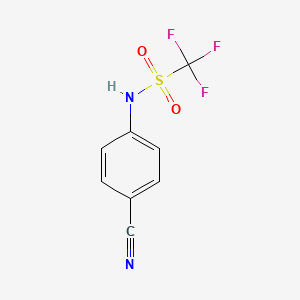
N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is known for its unique chemical structure, which includes a trifluoromethanesulfonamide group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)(trifluoro)methanesulfonamide typically involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -78°C) to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for N-(4-cyanophenyl)(trifluoro)methanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)(trifluoro)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide include trifluoromethanesulfonyl chloride, triethylamine, and dichloromethane. Reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonamide group.
Scientific Research Applications
N-(4-cyanophenyl)(trifluoro)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)(trifluoro)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The trifluoromethanesulfonamide group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has a similar trifluoromethanesulfonamide group but differs in the phenyl group attached to the nitrogen atom.
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: This compound includes a trimethylsilyl group instead of a cyanophenyl group.
Uniqueness
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is unique due to the presence of both a cyanophenyl group and a trifluoromethanesulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F3N2O2S |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-3-1-6(5-12)2-4-7/h1-4,13H |
InChI Key |
VKASDCYZXATLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


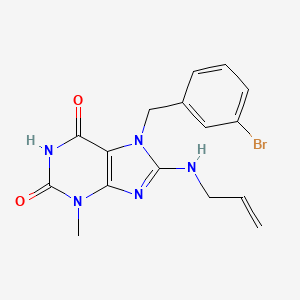
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
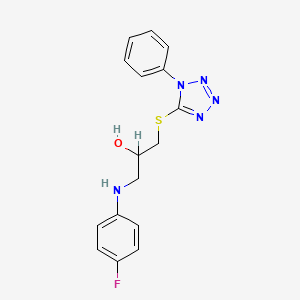
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086560.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
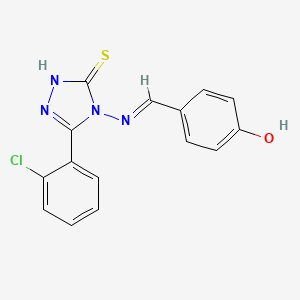
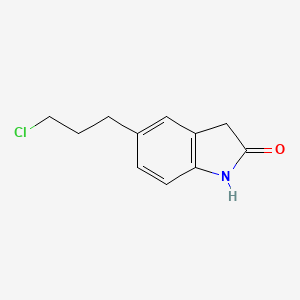




![(+/-)-(1S*,2S*,5R*)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15086618.png)
